molecular formula C7H13NO B13221916 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole

3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B13221916
M. Wt: 127.18 g/mol
InChI Key: TXLAYODJGYCSDO-UHFFFAOYSA-N
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Description

Contextualization of Furo[3,4-c]pyrrole Scaffolds in Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of medicinal and materials science, with nitrogen-containing ring systems being particularly prominent. scispace.comrsc.org The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is a fundamental structural motif found in a vast array of natural products and synthetic pharmaceuticals. researchgate.netnih.gov Its presence is critical in essential biological molecules like heme, chlorophyll, and vitamin B12. researchgate.net The fusion of a pyrrole ring with other heterocyclic systems, such as a furan (B31954) ring, creates bicyclic scaffolds like furo[3,4-c]pyrrole, which possess unique three-dimensional structures and electronic properties.

The development of new synthetic methods to access these fused systems is an active area of research. nih.gov Pyrrole and its fused derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comresearchgate.net The combination of different pharmacophores within a fused pyrrole ring system has led to the generation of novel compounds with enhanced biological activity. rsc.org Analogous fused systems, such as pyrrolo[3,4-c]pyridines, have been extensively studied for their potential in treating diseases of the nervous and immune systems, as well as for their antidiabetic and antitumor activities. mdpi.comresearchgate.netnih.gov This broad utility underscores the importance of fused pyrrole scaffolds like furo[3,4-c]pyrrole as privileged structures in drug discovery.

Significance of the Hexahydro-1H-furo[3,4-c]pyrrole Moiety in Chemical Research

The saturation of the aromatic furo[3,4-c]pyrrole core to its hexahydro- form results in a rigid, three-dimensional bicyclic scaffold. This moiety, hexahydro-1H-furo[3,4-c]pyrrole, serves as a valuable building block in synthetic organic chemistry. Its defined stereochemical structure makes it an attractive starting point for the synthesis of complex molecules with specific spatial arrangements, which is often crucial for biological activity.

The synthesis of the hexahydro-1H-furo[3,4-c]pyrrole core and its derivatives is often achieved through powerful chemical transformations such as multicomponent 1,3-dipolar cycloaddition reactions. thieme-connect.com These methods allow for the efficient and stereoselective construction of the bicyclic system from simpler starting materials. thieme-connect.com The resulting functionalized pyrrolidine (B122466) structures are precursors to a wide range of compounds, including those with potential therapeutic applications. For instance, this synthetic approach has been used to access the core structure of certain antitumor antibiotics. thieme-connect.com The significance of this moiety lies in its utility as a constrained diamine surrogate, providing a rigid framework to which various functional groups can be appended to explore structure-activity relationships in medicinal chemistry.

Below is a data table summarizing the key chemical properties of the parent compound, Hexahydro-1H-furo[3,4-c]pyrrole.

PropertyValue
IUPAC Name 3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
CAS Number 60889-32-9
Canonical SMILES C1C2COCC2CN1
InChIKey HQQVXVKQOPZRBJ-UHFFFAOYSA-N

Data sourced from PubChem CID 21421150. nih.gov

Overview of Research Trajectories for 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole and Its Derivatives

While the parent hexahydro-1H-furo[3,4-c]pyrrole scaffold is a recognized building block, specific research focused exclusively on the 3a-methyl derivative is not extensively documented in the scientific literature. However, based on the established importance of the parent moiety, the research trajectory for this compound and its derivatives can be logically inferred.

The introduction of a methyl group at the 3a-position, a bridgehead carbon, has significant stereochemical implications. It introduces a chiral center, potentially influencing the molecule's interaction with biological targets. Research on this specific compound would likely focus on several key areas:

Stereoselective Synthesis: Developing synthetic routes to access specific stereoisomers of this compound would be a primary objective. Control over the stereochemistry is crucial for evaluating the biological activity of chiral molecules.

Structure-Activity Relationship (SAR) Studies: The 3a-methyl derivative serves as an excellent probe for SAR studies. By comparing its biological activity to the unsubstituted parent compound, researchers can understand the steric and electronic effects of the methyl group on target binding and efficacy.

Development of Novel Therapeutics: Following the precedent set by other fused pyrrole systems, derivatives of this compound would likely be synthesized and screened for a range of biological activities, including but not limited to anticancer, antiviral, and central nervous system effects. The rigid scaffold provides a platform for the precise orientation of pharmacophoric groups.

The table below outlines the basic chemical identifiers for the racemic hydrochloride salt of the 3a-methyl derivative.

PropertyValue
Compound Name rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.64 g/mol
Canonical SMILES C[C@]12CNC[C@H]1COC2.Cl
InChIKey TXLAYODJGYCSDO-NKWVEPMBSA-N

Data inferred from available chemical structure information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole

InChI

InChI=1S/C7H13NO/c1-7-4-8-2-6(7)3-9-5-7/h6,8H,2-5H2,1H3

InChI Key

TXLAYODJGYCSDO-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1COC2

Origin of Product

United States

Synthetic Methodologies and Strategies

Approaches for the Construction of the Core Fused Bicyclic Ring System

The assembly of the furo[3,4-c]pyrrole skeleton requires precise control over bond formation to create the fused five-membered heterocyclic rings. The following sections detail the primary synthetic routes explored for this purpose.

Intramolecular cyclization is a cornerstone strategy for forming heterocyclic rings. For the furo[3,4-c]pyrrole system, this often involves the sequential or concerted formation of the furan (B31954) and pyrrole (B145914) rings from a suitably functionalized acyclic precursor.

One analogous approach involves rhodium(II)-catalyzed reactions. For instance, the treatment of 2-alkynyl 2-diazo-3-oxobutanoates with rhodium(II) acetate (B1210297) can yield furo[3,4-c]furans. nih.gov This reaction proceeds through a rhodium-stabilized carbenoid that adds to the alkyne, forming a vinyl carbenoid which then cyclizes onto the adjacent carbonyl group to produce the furan ring. nih.gov Adapting this methodology to nitrogen-containing analogues could provide a viable route to the furo[3,4-c]pyrrole core.

Another relevant cyclization strategy is the thermolysis of azido-propenoates. For example, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, an isomer of the target system, has been prepared by the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. mdpi.comresearchgate.net This type of reaction, involving the decomposition of an azide (B81097) to a nitrene followed by intramolecular C-H insertion or electrocyclization, is a powerful tool for pyrrole ring formation.

Research has also shown the synthesis of fused pyrrolocoumarins through the cyclization of 3-N-ketonylcoumarins in the presence of trifluoroacetic acid (TFA), demonstrating the utility of acid-catalyzed intramolecular condensation for building fused pyrrole rings. nih.gov

Table 1: Examples of Cyclization Precursors and Resulting Fused Systems

Precursor Type Catalyst/Condition Resulting Core System Reference
2-Alkynyl 2-diazo-3-oxobutanoates Rhodium(II) acetate Furo[3,4-c]furan nih.gov
Methyl 2-azido-3-(3-furyl)propenoate Thermolysis Furo[2,3-b]pyrrole mdpi.comresearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient pathway to complex molecules like furo[3,4-c]pyrroles. bohrium.com These reactions are characterized by high atom economy and the ability to generate molecular diversity from simple starting materials. bohrium.com

A key example is the one-pot, three-component synthesis of functionalized tetrahydro-1H-furo- and pyrrolo[3,4-c]pyrrole (B14788784) derivatives. thieme-connect.com This reaction involves an aldehyde, an α-amino acid, and a dipolarophile (such as N-phenylmaleimide or maleic anhydride) and proceeds through a key [3+2] cycloaddition. thieme-connect.com The reaction occurs under mild conditions and demonstrates high chemo-, regio-, and stereoselectivity. thieme-connect.com The mechanism is thought to involve the in-situ formation of an azomethine ylide from the aldehyde and amino acid, which then undergoes a 1,3-dipolar cycloaddition with the dipolarophile. thieme-connect.comorientjchem.org

Various MCRs have been developed for pyrrole synthesis in general, which could be adapted for the furo[3,4-c]pyrrole system. These include strategies based on isonitriles, nitroalkanes, and the generation of 1,4-dicarbonyl compounds in situ. bohrium.com For example, a four-component reaction using Huisgen's 1,4-dipole has been proposed for synthesizing pyrrole derivatives in good yields. orientjchem.org

Reduction of an unsaturated or functionalized furo[3,4-c]pyrrole precursor is a common final step to obtain the saturated hexahydro- scaffold. The specific reduction method depends on the nature of the precursor.

Catalytic hydrogenation is a standard method for reducing double bonds within the heterocyclic rings. If a synthetic route yields a di- or tetrahydropyrrole derivative, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to achieve full saturation.

Furthermore, functional groups on the bicyclic core can be reduced to facilitate subsequent transformations or to arrive at the final structure. An example from a related system involves the reduction of a nitro group on a hexahydropyrrolo[3,4-c]pyrrole intermediate, which is followed by an intramolecular lactamization cascade. rsc.org Similarly, the Birch reduction of pyrrole esters and amides is a known method to produce pyrrolines, which could then be further reduced to the fully saturated pyrrolidine (B122466) ring. wikipedia.org

The Paal-Knorr synthesis is a classical and highly valuable method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgpharmaguideline.com The reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to form the pyrrole ring. organic-chemistry.org

To construct the furo[3,4-c]pyrrole system via this method, a precursor containing both the 1,4-dicarbonyl moiety and a pre-formed or latent furan ring is required. The general mechanism involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. wikipedia.org A second attack by the amine on the other carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which subsequently dehydrates to yield the aromatic pyrrole. wikipedia.org While direct application to the bicyclic target is not widely reported, the versatility of the Paal-Knorr reaction makes it a plausible strategy, provided a suitable 1,4-dicarbonyl-substituted furan precursor can be synthesized. researchgate.net Microwave-assisted Paal-Knorr reactions have been shown to accelerate this transformation significantly. researchgate.net

Table 2: Paal-Knorr Reaction Summary

Reactants Product Heterocycle Key Reagent/Condition Reference
1,4-Dicarbonyl Compound Furan Acid catalyst wikipedia.org
1,4-Dicarbonyl Compound Pyrrole Primary amine or NH₃ wikipedia.orgorganic-chemistry.org

The Prins reaction and its variants are powerful carbon-carbon bond-forming reactions that can be used to construct heterocyclic systems. The alkynyl Prins reaction, in particular, involves the coupling of an alcohol and an aldehyde with an alkyne, often catalyzed by a Brønsted or Lewis acid. nih.gov

This methodology has been applied to the synthesis of fused heterotricycles through a carbocyclization cascade. nih.gov The reaction is initiated by the condensation of an alcohol with an aldehyde to form an oxocarbenium ion intermediate. This is followed by an intramolecular attack by the alkyne and subsequent cyclization. This strategy has been successfully used to create five-, six-, and seven-membered oxacycles (the furan ring is a five-membered oxacycle) with good yields and diastereoselectivities. nih.gov Application of this strategy to a substrate containing a suitably positioned amine or amine precursor could enable the tandem construction of both the furan and pyrrole rings of the furo[3,4-c]pyrrole system.

The 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for synthesizing five-membered heterocycles, including the pyrrolidine core of the target molecule. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, such as an alkene or alkyne. nih.govnumberanalytics.com

This strategy is particularly effective for the synthesis of the hexahydropyrrolo[3,4-c]pyrrole ring system. Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde, react readily with dipolarophiles like maleimides. thieme-connect.comrsc.org This approach offers excellent control over stereochemistry and leads to highly functionalized products. thieme-connect.com The reaction of an ester-stabilized azomethine ylide with maleimide (B117702) has been shown to directly form the hexahydropyrrolo[3,4-c]pyrrole skeleton. rsc.org Metal-catalyzed versions, for example using silver acetate (AgOAc), have also been developed for the reaction of azomethine ylides with ynones to directly yield substituted pyrroles. rsc.org This methodology can be applied iteratively to construct oligopyrrole systems. nih.gov

Table 3: Compound Names Mentioned

Compound Name
3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole
2-alkynyl 2-diazo-3-oxobutanoates
Furo[3,4-c]furans
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
Methyl 2-azido-3-(3-furyl)propenoate
Chromeno[3,4-b]pyrrol-4(3H)-one
3-N-ketonylcoumarins
N-phenylmaleimide
Maleic anhydride
Pyrrolines
Tetrahydro-1H-furo[3,4-c]pyrrole

Base-Promoted Annulation and Cascade Processes

Base-promoted annulation and cascade reactions are efficient methods for constructing the hexahydro-1H-furo[3,4-c]pyrrole core, as they allow for the formation of multiple bonds and stereocenters in a single synthetic operation. One prominent strategy involves a cascade [3+2] cycloaddition reaction.

An example of such a process is the reaction of an azomethine ylide with a maleimide. The condensation of an α-amino acid methyl ester with an aldehyde, such as 2-nitrobenzaldehyde, generates an ester-stabilized azomethine ylide. This intermediate subsequently reacts with a maleimide derivative in a [3+2] cycloaddition to form the hexahydropyrrolo[3,4-c]pyrrole skeleton. organic-chemistry.org This sequence can be part of a more complex cascade; for instance, following the cycloaddition, a reduction of the nitro group and a subsequent intramolecular transamidation can lead to novel fused quinoline (B57606) systems. organic-chemistry.org The isolation of the hexahydropyrrolo[3,4-c]pyrrole amide intermediate has been crucial in elucidating the reaction mechanism. organic-chemistry.org

Another relevant, though more complex, example of a base-promoted condensation is the double Mannich reaction. In the synthesis of a related fused-ring system, 6-methyltetrahydroisobenzofuran-1,7(3H,7aH)-dione was reacted with formaldehyde (B43269) and benzylamine (B48309) in a refluxing ethanol (B145695) solution to yield a complex molecule containing three fused rings, including a furanone and a piperidine (B6355638) ring. rsc.org This type of reaction highlights the power of base-promoted cascade processes in rapidly building molecular complexity.

Stereoselective Synthesis and Control of Chiral Centers

Controlling the stereochemistry of the multiple chiral centers within the this compound structure is a significant synthetic challenge. Researchers have employed both diastereoselective and enantioselective strategies to achieve this control.

Diastereoselective approaches aim to control the relative configuration of the stereocenters. Visible light-induced photocatalysis has emerged as a powerful tool for this purpose. A diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones has been achieved through a [3+2] cycloaddition of 2H-azirines and maleimides. researchgate.net This reaction, which proceeds in the presence of an organic photocatalyst, is noted for its efficiency and good functional group tolerance, providing the desired cycloadducts with specific relative stereochemistry. researchgate.net

Another key strategy for achieving diastereoselectivity is through directed hydrogenation. In the synthesis of the related 3a-methyl-pyrrolo[3,4-c]piperidine system, highly diastereoselective hydrogenation of an alkenyl nitrile was accomplished. researchgate.net The stereochemical outcome was controlled either through the directing effect of a nearby hydroxyl group or by sterically-controlled hydrogen delivery, demonstrating that the choice of catalyst and substrate design can effectively influence the diastereoselectivity of the reduction step. researchgate.net

Enantioselective synthesis is crucial for accessing specific, biologically active stereoisomers. While direct enantioselective catalytic methods for the this compound core are still developing, established strategies can be applied.

One common approach is the use of chiral auxiliaries to resolve enantiomers. In a synthesis of a related pyrrolo[3,4-c]piperidine, this classical method was successfully used to separate enantiomers, providing access to optically pure material. researchgate.net Furthermore, the field of asymmetric organocatalysis offers promising avenues. For the synthesis of pyrroles in general, chiral phosphoric acids have been used as effective organocatalysts in combination with a Lewis acid like Fe(OTf)₃ to achieve the synthesis of axially chiral aryl pyrroles with high enantioselectivity. chesci.com Chiral phosphine (B1218219) catalysts have also been employed in formal [3+2] cycloaddition reactions of allenoates and isocyanides to afford enantioenriched 1H-pyrroles. chesci.com These organocatalytic methods represent a powerful, metal-free strategy that could potentially be adapted for the enantioselective synthesis of furo[3,4-c]pyrrole derivatives.

Development of Catalytic Synthetic Methods

Catalysis offers efficient, atom-economical, and selective routes to complex molecules. Both metal-based and organocatalytic methods have been developed for the synthesis of the furo[3,4-c]pyrrole scaffold and related heterocycles.

Ruthenium catalysts are versatile tools for constructing pyrrole and pyrrolidine rings. organic-chemistry.orgeurekaselect.com One approach involves the dehydrogenative coupling of secondary alcohols and amino alcohols using ruthenium-based pincer-type catalysts to form substituted pyrroles. organic-chemistry.org Another powerful method is the ruthenium-catalyzed three-component reaction between ketones, amines, and vicinal diols, which provides diverse pyrrole structures in good yields. organic-chemistry.org

More specifically for constructing the saturated pyrrolidine ring, an unprecedented ruthenium-catalyzed diastereoselective synthesis of fully substituted pyrrolidines has been developed from anilines and diazo pyruvates. nih.gov This reaction proceeds under mild conditions and involves an enol intermediate derived from the N-H insertion of the aniline (B41778) into a ruthenium carbene species. nih.gov Ruthenium catalysts are also effective in various cycloaddition reactions, such as the [2+2+1] cycloaddition of ketimines, carbon monoxide, and ethylene (B1197577) to produce spiro[pyrrolidin-2-one] derivatives. researchgate.net

Table 1: Examples of Ruthenium-Catalyzed Reactions for Pyrrole/Pyrrolidine Synthesis
Reaction TypeReactantsCatalyst SystemProduct Type
Dehydrogenative CouplingSecondary Alcohols + Amino AlcoholsRuthenium Pincer ComplexSubstituted Pyrroles
Three-Component ReactionKetones + Amines + Vicinal DiolsRuthenium ComplexSubstituted Pyrroles
Diastereoselective AnnulationAnilines + Diazo PyruvatesRuthenium CatalystFully Substituted Pyrrolidines

Metal-free and organocatalytic methods are gaining prominence due to their environmental benefits and unique reactivity. A notable example is the blue LED-induced, three-component reaction for generating 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives. researchgate.netnih.gov This catalyst- and additive-free method involves the irradiation of aryl diazoacetates in the presence of aldehydes to form carbonyl ylides. These ylides then undergo a [3+2] cycloaddition with substituted maleimides to afford the target furo[3,4-c]pyrrole core in excellent yields. researchgate.netnih.gov This protocol has been used to synthesize a library of fifty different compounds based on this scaffold. researchgate.net

Table 2: Blue LED-Induced Synthesis of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole
Component 1Component 2Component 3ConditionsKey IntermediateYield
Aryl DiazoacetateAldehydeSubstituted MaleimideBlue LED Irradiation, Metal-FreeCarbonyl YlideExcellent

The broader field of organocatalysis, which utilizes small organic molecules to accelerate reactions, has also been instrumental in pyrrole synthesis. acs.org These methods provide a valuable alternative to metal-catalyzed processes, often proceeding under mild, non-toxic conditions and offering high levels of stereocontrol. chesci.com

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Mechanisms and Pathways

The core structure can undergo a range of reactions, including substitution at the nitrogen atom, oxidation of the pyrrolidine (B122466) ring, and intramolecular rearrangements.

Electrophilic Substitution Reactivity of the Nitrogen and Furan (B31954) Moiety

The hexahydro-1H-furo[3,4-c]pyrrole scaffold, being fully saturated, does not undergo classical electrophilic aromatic substitution. The reactivity towards electrophiles is centered on the secondary amine of the pyrrolidine moiety. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. It readily reacts with a variety of electrophiles in nucleophilic substitution reactions, such as alkylation and acylation.

In contrast, the oxygen atom of the fused tetrahydrofuran (B95107) ring is a much weaker nucleophile and generally unreactive toward electrophiles unless harsh conditions are employed that can lead to ring-opening processes. Therefore, the nitrogen atom is the primary site of reactivity for electrophilic reagents.

Oxidation Reactions and Derivative Formation

The pyrrolidine portion of the molecule is susceptible to various oxidative transformations. These reactions provide pathways to introduce further functionality and generate diverse derivatives. Key oxidative processes applicable to this scaffold include α-C-H oxidation and conversion to lactams.

α-C–H Oxidation : The carbon atoms adjacent to the pyrrolidine nitrogen can be oxidized. Methods using reagents like molecular iodine or hypervalent iodine compounds can lead to the formation of N-acyliminium ion intermediates. acs.orgnih.gov These reactive intermediates can be trapped by nucleophiles, allowing for the introduction of substituents at the α-position. nih.gov

Shono-type Oxidation : Electrochemical methods, specifically aminoxyl-mediated Shono-type oxidation, can selectively convert functionalized pyrrolidines into the corresponding γ-lactams (pyrrolidinones). organic-chemistry.org This transformation occurs under mild conditions and is compatible with a wide range of functional groups. organic-chemistry.org

N-Oxidation : The nitrogen atom itself can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). rsc.org Heterocyclic N-oxides are valuable intermediates in organic synthesis. rsc.orgresearchgate.net

Table 1: Potential Oxidation Reactions of the Pyrrolidine Moiety
Reaction TypeReagents/ConditionsProduct TypeReference
α-C–H OxidationIodine(III) reagents (e.g., PhI(OAc)2), TMSBrα-Functionalized Pyrrolidine (via N-acyliminium ion) nih.gov
Shono-type OxidationElectrochemical, Aminoxyl mediator (e.g., ketoABNO)γ-Lactam (Pyrrolidinone) organic-chemistry.org
N-OxidationH₂O₂, mCPBA, or TFAA/H₂O₂N-Oxide rsc.org

Intramolecular Cyclization and Transamidation Reactions

The hexahydropyrrolo[3,4-c]pyrrole framework can serve as a precursor for more complex heterocyclic systems through intramolecular reactions. A notable example involves a transamidation reaction observed in a closely related system. In a multi-step synthesis, a hexahydropyrrolo[3,4-c]pyrrole intermediate, formed via a [3+2] cycloaddition, undergoes an unusual intramolecular transamidation upon the reduction of a strategically placed nitro group. rsc.org This cascade reaction leads to the formation of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org The isolation of the hexahydropyrrolo[3,4-c]pyrrole amide intermediate helped to elucidate the reaction pathway. rsc.org This demonstrates how the scaffold can be engineered to facilitate complex, structure-altering transformations.

Ring-Opening and Rearrangement Processes

While the fused furo[3,4-c]pyrrole ring system is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions. Such processes often involve the generation of reactive intermediates. For instance, the formation of an N-acyliminium ion through oxidation can precede rearrangements. nih.gov

Although direct examples for this specific methyl-substituted compound are not extensively documented, analogies can be drawn from related saturated N-heterocyclic systems. For example, pyrrolidinium (B1226570) salts have been shown to rearrange into piperidine (B6355638) derivatives via an aziridinium (B1262131) intermediate, constituting a ring-expansion process. This type of rearrangement highlights the potential for the pyrrolidine portion of the furo[3,4-c]pyrrole scaffold to undergo skeletal reorganization. Furthermore, while mechanistically distinct, ring-opening of the aromatic pyrrole (B145914) ring via C-N bond cleavage has been reported, indicating the latent reactivity of the pyrrole core under certain conditions. researchgate.net

Systematic Derivatization for Analog Library Generation

The generation of analog libraries from the 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole core is crucial for exploring its potential in various applications. Systematic modification typically targets the reactive secondary amine.

N-Substitution and Heteroatom Modification Strategies

The secondary amine of the pyrrolidine ring is the most accessible site for systematic derivatization. Standard organic chemistry transformations can be employed to install a wide variety of substituents on the nitrogen atom, thereby modulating the compound's physicochemical properties.

N-Alkylation : The nitrogen can be deprotonated with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding N-alkylated derivative. wikipedia.orgd-nb.info The selection of base and solvent can be crucial for achieving high regioselectivity in more complex systems. beilstein-journals.org

N-Acylation : Reaction with acylating agents like acid chlorides or anhydrides in the presence of a base affords N-acyl derivatives. This introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule.

N-Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base provides N-sulfonyl derivatives, which are often used as protecting groups or to introduce specific functionalities.

These N-substitution strategies are fundamental for creating a library of analogs with diverse properties.

Table 2: Common N-Substitution Strategies
ReactionTypical ReagentsSubstituent IntroducedReference
N-Alkylation1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X)Alkyl, Benzyl, etc. wikipedia.orgd-nb.info
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O), BaseAcyl (e.g., Acetyl, Benzoyl) nsf.gov
N-SulfonylationSulfonyl Chloride (RSO₂Cl), BaseSulfonyl (e.g., Tosyl) wikipedia.org

Functionalization at Ring Positions for Structural Diversification

The structural diversification of the this compound scaffold can be achieved through targeted functionalization at several key positions. The most accessible site for modification is the nitrogen atom of the pyrrolidine ring, which possesses a reactive N-H bond. Beyond this, modern synthetic methods open pathways for C-H functionalization at various positions on the saturated rings, although this is generally more challenging.

Key strategies for diversification include:

N-Alkylation, N-Arylation, and N-Acylation: The secondary amine readily undergoes reactions with a wide range of electrophiles. Standard procedures involving alkyl halides, aryl halides (often requiring a catalyst), acyl chlorides, or anhydrides can be employed to install diverse substituents on the nitrogen atom. These reactions are typically high-yielding and represent the most straightforward method for derivatization.

Reductive Amination: The nitrogen can participate in reductive amination reactions with aldehydes or ketones to introduce more complex alkyl groups.

C-H Functionalization: While specific examples for this exact molecule are not prevalent, the principles of modern C-H activation chemistry suggest potential for derivatization at carbon centers. nih.govresearchgate.netmdpi.com Positions alpha to the ring nitrogen (C-4 and C-6) and the ring oxygen (C-1 and C-3) are the most likely candidates for metal-catalyzed C-H functionalization due to the directing effects of the heteroatoms. researchgate.netrsc.org Such transformations could introduce new carbon-carbon or carbon-heteroatom bonds, significantly expanding the accessible chemical space.

Table 1: Potential Functionalization Strategies for Structural Diversification
PositionType of FunctionalizationPotential Reagents/ConditionsResulting Modification
N-5N-AlkylationAlkyl halides (e.g., R-Br, R-I) with a baseAttachment of alkyl groups
N-5N-AcylationAcyl chlorides (RCOCl) or anhydrides ((RCO)₂O)Formation of amides
N-5N-ArylationAryl halides (Ar-X) with Pd or Cu catalyst (e.g., Buchwald-Hartwig amination)Attachment of aryl groups
C-4, C-6C-H Functionalization (Hypothetical)Metal catalysts (e.g., Rh, Pd, Cu) with directing groups or specific oxidantsIntroduction of new C-C or C-X bonds adjacent to nitrogen

Influence of Substituents on Chemical Transformations

The presence of the methyl group at the 3a bridgehead position has a notable influence on the chemical transformations of the furo[3,4-c]pyrrole core. Its effects are primarily steric and conformational.

Steric Hindrance: The 3a-methyl group provides steric bulk on one face of the bicyclic system. This can direct incoming reagents to the opposite, less hindered face during reactions, potentially leading to high diastereoselectivity. For instance, in N-alkylation with a bulky electrophile, the substituent may preferentially adopt a configuration that minimizes steric clash with the 3a-methyl group.

Conformational Rigidity: The fused ring system is inherently rigid, and the addition of the bridgehead methyl group further restricts conformational flexibility. This rigidity can be advantageous in synthesis and drug design, as it reduces the entropic penalty upon binding to a biological target and presents appended functional groups in well-defined spatial orientations.

Electronic Effects: The methyl group has a weak electron-donating inductive effect. While minor, this can slightly increase the nucleophilicity of the nearby secondary amine compared to the unsubstituted parent compound, potentially increasing its reaction rate with electrophiles.

Utility as a Versatile Building Block in Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis, prized for its rigid, three-dimensional structure. achemblock.comcalpaclab.com Its commercial availability facilitates its use in various synthetic applications. sigmaaldrich.comchemicalregister.com

Precursor for Complex Heterocyclic Molecules

This scaffold serves as an excellent starting point for the synthesis of more elaborate and complex heterocyclic molecules. Its bifunctional nature—containing both a reactive secondary amine and a stable ether linkage—allows for sequential and controlled modifications. Chemists can leverage the N-H group as a synthetic handle to introduce a variety of side chains or to serve as an anchor point for the construction of additional fused rings. For example, the nitrogen atom can be incorporated as part of a new ring system in annulation reactions, leading to novel polycyclic architectures that are of interest in medicinal chemistry. The inherent chirality and rigidity of the core can be used to control the stereochemistry of subsequent transformations.

Table 2: Representative Complex Heterocycles Derivable from the Furo[3,4-c]pyrrole Core
Derived Scaffold ClassSynthetic Transformation ExamplePotential Application Area
Substituted Furo-pyrrolopyrazinesN-alkylation followed by condensation with a dicarbonyl compoundKinase Inhibitors
Fused Furo-pyrrolo-imidazolesN-acylation followed by intramolecular cyclizationAntiviral Agents
Spiro-heterocyclesFunctionalization at a C-H position followed by spirocyclizationCNS-active Agents

Scaffold for Drug-like Molecular Libraries

In the field of drug discovery, molecular scaffolds provide the core structure upon which diverse functional groups are placed to create libraries of potential drug candidates. The pyrrole motif is recognized as a "privileged" structure, frequently found in biologically active compounds. scitechnol.comnumberanalytics.comnih.gov The this compound derivative is particularly attractive for this purpose for several reasons:

Three-Dimensionality (3D) Shape: Unlike flat aromatic rings, this saturated, bicyclic scaffold possesses a defined three-dimensional geometry. This is highly desirable for creating molecules that can interact with the complex 3D surfaces of protein binding sites.

Rigidity and Defined Exit Vectors: The rigid nature of the framework ensures that substituents attached to it are projected into specific regions of space ("exit vectors"). This allows for the systematic exploration of the chemical space around the core, a key strategy in structure-activity relationship (SAR) studies.

Novelty: As a non-classical and less explored scaffold compared to more common rings, it offers the potential to generate libraries with novel intellectual property and unique biological activity profiles. The related pyrrolo[3,4-c]pyridine scaffold has already been successfully employed to generate libraries of compounds with antidiabetic, antiviral, and anti-inflammatory properties. mdpi.com

Table 3: Properties of this compound as a Library Scaffold
PropertyAdvantage in Library Design
Rigid Bicyclic CoreReduces conformational ambiguity, leading to more specific interactions with biological targets.
High sp³ CharacterIncreases three-dimensionality and can improve physicochemical properties like solubility.
Single Reactive Handle (N-H)Allows for reliable and predictable diversification at a single point for initial library synthesis.
Stereochemical ComplexityProvides defined spatial arrangement of substituents, crucial for enantioselective recognition by proteins.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, as well as the elucidation of through-bond and through-space correlations.

The ¹H NMR spectrum of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole is expected to exhibit distinct signals for each of its unique protons. The chemical shifts (δ) are influenced by the electronic environment of the nuclei. Protons adjacent to the oxygen atom (e.g., H1, H6) would be deshielded and appear at a lower field (higher ppm) compared to those adjacent to the nitrogen or on the carbon backbone. The methyl group at the 3a position would present a characteristic singlet in the upfield region.

Similarly, the ¹³C NMR spectrum provides information on the carbon framework. The quaternary carbon at the 3a-position would be readily identifiable, as would the carbons bonded to the heteroatoms (C1, C3, C4, C6), which would resonate at a lower field due to the electron-withdrawing effects of oxygen and nitrogen.

Scalar coupling (J-coupling) between adjacent protons, observed as splitting of signals in the ¹H NMR spectrum, provides crucial information about the dihedral angles between these protons, which in turn helps to define the conformation of the fused ring system.

Table 1: Predicted ¹H NMR Data for this compound This data is illustrative and based on typical values for similar structural motifs.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃1.2-1.5s-
H1α, H1β3.5-3.9m-
H3α, H3β2.8-3.2m-
H4α, H4β2.6-3.0m-
H6α, H6β3.6-4.0m-
H6a3.0-3.4m-
NH1.5-2.5br s-

Table 2: Predicted ¹³C NMR Data for this compound This data is illustrative and based on typical values for similar structural motifs.

CarbonPredicted Chemical Shift (δ, ppm)
CH₃20-25
C170-75
C350-55
C3a60-65
C445-50
C675-80
C6a55-60

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). beilstein-journals.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the stereochemistry and conformation of a molecule by identifying protons that are close in space, irrespective of whether they are connected through bonds. For this compound, NOESY can establish the relative stereochemistry of the methyl group and the protons on the fused ring system. For example, spatial proximity between the methyl protons and specific protons on the pyrrolidine (B122466) or furan (B31954) rings would be observed. mdpi.com

The fused ring system of this compound is not rigid and can undergo conformational exchange, such as ring puckering. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these dynamic processes. At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for different conformers. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures can provide thermodynamic and kinetic parameters for the conformational exchange. researchgate.net

For samples with low concentration or for nuclei with low sensitivity (such as ¹³C and ¹⁵N), hyperpolarization techniques can dramatically enhance the NMR signal. Signal Amplification by Reversible Exchange (SABRE) is a method that has been successfully applied to N-heterocycles. nih.govnih.govresearchgate.net This technique involves the use of a polarization transfer catalyst and parahydrogen to increase the nuclear spin polarization, leading to significant signal enhancements in both ¹H and heteronuclear NMR spectra. This would be particularly advantageous for detailed studies of this compound at low concentrations. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While NMR provides information about the solution-state structure, X-ray crystallography offers a precise determination of the molecule's three-dimensional structure in the solid state. Obtaining a suitable single crystal of this compound or a derivative would allow for the exact measurement of bond lengths, bond angles, and torsion angles. mdpi.com

The crystal structure would definitively establish the relative stereochemistry at the chiral centers (3a and 6a). Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, and van der Waals forces, which govern the solid-state architecture of the compound. While a specific crystal structure for the title compound is not publicly available, analysis of related fused heterocyclic systems suggests that the pyrrolidine and furan rings would likely adopt envelope or twist conformations to minimize steric strain. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight of a compound, allowing for the calculation of its elemental composition. Beyond molecular weight determination, the fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, electron ionization (EI) or electrospray ionization (ESI) would likely lead to characteristic fragmentation pathways.

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. Subsequent fragmentation could involve the loss of the methyl group, cleavage of the C-O or C-N bonds within the rings, and other characteristic rearrangements. The fragmentation patterns of pyrrole (B145914) derivatives are often influenced by the substituents on the ring. nih.gov Predicted fragmentation data for the hydrochloride salt of the related (3ar,6as)-3a,6a-dimethyl-hexahydro-1h-furo[3,4-c]pyrrole (B12938568) suggests that ions corresponding to the loss of water from the protonated molecule are plausible. uni.lu

Table 3: Plausible Mass Spectrometry Fragmentation for this compound This data is illustrative and based on general fragmentation principles for similar compounds.

m/zProposed Fragment
127[M]⁺
112[M - CH₃]⁺
98[M - C₂H₅]⁺
84[M - C₃H₇]⁺
70[C₄H₈N]⁺
57[C₃H₅O]⁺

Chiroptical Methods for Absolute Configuration Determination (e.g., Circular Dichroism)

The determination of the absolute configuration of chiral molecules like this compound is a critical aspect of its characterization, as different enantiomers can exhibit distinct biological activities. Chiroptical methods, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful tools for this purpose. The primary techniques employed are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

For a molecule to be studied by ECD, it must contain a chromophore that absorbs in the UV-Vis region. In the case of this compound, the saturated heterocyclic rings lack strong chromophores, which can make direct ECD analysis challenging. However, derivatization of the molecule to introduce a chromophore is a common strategy to overcome this limitation. The experimental ECD spectrum of the derivatized compound can then be compared with theoretical spectra calculated for all possible stereoisomers. A good correlation between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, offers an advantage for molecules lacking strong UV-Vis chromophores. Since VCD signals arise from the vibrational transitions of the molecule, all chiral molecules will exhibit a VCD spectrum. The experimental VCD spectrum, rich in structural information, is compared with the theoretically predicted spectra for the different enantiomers. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration.

TechniquePrincipleApplicability to this compound
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules.Challenging due to the lack of strong chromophores. Derivatization may be necessary.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by chiral molecules.Highly applicable as it does not require a chromophore.

Integration of Multi-Spectroscopic Data for Complex Structure Elucidation

The unambiguous structural elucidation of a novel or complex compound like this compound relies on the synergistic integration of data from a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to a comprehensive and validated molecular structure.

The process typically begins with Mass Spectrometry (MS) to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR reveals the number of unique carbon atoms and their chemical nature (e.g., aliphatic, attached to heteroatoms).

2D NMR techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This collective data allows for the assembly of the carbon skeleton and the placement of substituents.

For determining the relative stereochemistry of the stereocenters in this compound, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is crucial. NOE enhancements are observed between protons that are close in space, regardless of their bonding connectivity. By identifying these spatial proximities, the relative arrangement of atoms and functional groups can be deduced.

Finally, as discussed in the previous section, chiroptical methods (ECD or VCD) are integrated to establish the absolute configuration of the molecule. The combination of the relative stereochemistry from NMR with the absolute configuration from chiroptical spectroscopy provides the complete and unambiguous three-dimensional structure of a specific enantiomer.

The table below summarizes the role of each spectroscopic technique in the integrated structural elucidation of this compound.

Spectroscopic TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and elemental composition.
¹H NMR Spectroscopy Proton chemical shifts, integration, and coupling patterns.
¹³C NMR Spectroscopy Number and types of carbon atoms.
2D NMR (COSY, HSQC, HMBC) Connectivity of atoms within the molecule.
NOESY/ROESY Spectroscopy Spatial proximity of protons, defining relative stereochemistry.
Circular Dichroism (ECD/VCD) Determination of absolute configuration.

By systematically applying and integrating the data from these powerful analytical techniques, a complete and accurate structural assignment of this compound can be achieved.

Conformational Analysis and Stereochemical Considerations

Intrinsic Conformation of the Fused Bicyclic System

The hexahydro-1H-furo[3,4-c]pyrrole core is a bicyclic system composed of two fused five-membered rings. Unlike the well-defined chair and boat conformations of six-membered rings, five-membered rings like tetrahydrofuran (B95107) and pyrrolidine (B122466) adopt puckered, non-planar conformations to alleviate torsional strain. These are typically described as "envelope" (with four atoms coplanar and one out of the plane) or "twist" (with no three atoms coplanar) forms.

Analysis of Stereoisomeric Forms and Their Relative Stability

The introduction of a methyl group at the 3a-position, a bridgehead carbon, creates multiple stereoisomers. The primary distinction arises from the cis or trans fusion of the two rings.

Cis-isomers: In the cis-fused configuration, the molecule adopts a folded conformation. This can lead to significant steric interactions, particularly if other substituents are present. The relative stability of different cis-conformers will depend on the orientation of the 3a-methyl group and other substituents, which can be pseudo-axial or pseudo-equatorial.

Trans-isomers: The trans-fused configuration results in a more extended and rigid structure. Generally, trans-fused systems in bicyclic compounds are thermodynamically more stable than their cis-fused counterparts due to reduced steric strain. For instance, in the analogous decalin system, the trans isomer is more stable than the cis isomer. A similar trend would be expected for the hexahydro-1H-furo[3,4-c]pyrrole system.

The relative stability between the cis and trans isomers of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole is primarily governed by steric factors. The trans isomer is generally expected to be the more stable form due to the minimization of non-bonded interactions.

Influence of Substituents on Conformational Preferences and Flexibility

The 3a-methyl group plays a crucial role in dictating the conformational preferences of the bicyclic system. As a general principle in conformational analysis, bulky substituents prefer to occupy positions that minimize steric hindrance. In cyclohexane rings, this corresponds to an equatorial position. While the axial/equatorial nomenclature is less precise for five-membered rings, the same principle of minimizing steric clashes applies.

The methyl group at the bridgehead position (3a) will influence the puckering of both the furan (B31954) and pyrrolidine rings to adopt a conformation that moves other atoms and substituents away from it. This can lock the bicyclic system into a more restricted set of conformations compared to the unsubstituted parent compound. The presence of other substituents on the pyrrolidine or furan rings would further complicate the conformational landscape, with the lowest energy conformation being a balance of minimizing all steric interactions. For instance, a large substituent on the nitrogen atom of the pyrrolidine ring would likely adopt a pseudo-equatorial position to avoid steric clashes with the bicyclic core and the 3a-methyl group.

Spectroscopic and Computational Approaches to Conformational Studies

The elucidation of the precise conformation of molecules like this compound relies on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the spatial proximity of protons. In the context of this compound, NOE correlations can help establish the relative stereochemistry of the methyl group and other protons on the bicyclic frame, thereby distinguishing between cis and trans isomers. Coupling constants (J-values) obtained from ¹H NMR spectra can provide information about dihedral angles between adjacent protons, which in turn helps to define the ring puckering.

Computational Approaches:

Molecular Mechanics and Quantum Chemistry Calculations: Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of the molecule. These calculations can be used to model the different possible conformations of the cis and trans isomers and to predict their relative energies and stabilities. By calculating the energies of various conformers, the most stable, low-energy structures can be identified. These theoretical models can then be validated by comparing calculated NMR parameters (chemical shifts and coupling constants) with experimental data.

Investigation of Biological Interactions and Mechanistic Studies Non Clinical Focus

Molecular Target Identification and Binding Mechanisms

The furo[3,4-c]pyrrole core is a feature of numerous molecules designed to interact with specific biological targets. Research has focused on how these compounds bind to and modulate the activity of key enzymes and proteins involved in disease pathways.

Derivatives of pyrrole (B145914) and related heterocyclic systems have been evaluated for their inhibitory activity against various enzymes.

Cholinesterases: A study on 1,3-diaryl-pyrrole derivatives identified them as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.govresearchgate.net Kinetic analysis revealed that the most potent compounds, such as compound 3p , inhibit BChE in a mixed competitive mode. nih.govresearchgate.net This suggests the compounds may bind to both the free enzyme and the enzyme-substrate complex. The IC₅₀ values for the most active derivatives were in the low micromolar range, comparable to the well-known inhibitor donepezil. nih.gov

Cytochrome P450 (CYP450): The inhibitory potential of certain pyrrole-based compounds against major CYP450 isoforms (CYP1A2, CYP2D6, and CYP3A4) has been investigated. In one study, the tested pyrrole derivatives did not exert significant inhibition at a 1 µM concentration, indicating a low potential for drug-drug interactions mediated by these specific enzymes. researchgate.net

Other Enzymes: Pyrrolo[3,4-c]pyridine derivatives have been found to act as inhibitors of enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the bacterial fatty acid biosynthesis pathway. mdpi.com

Table 1: Enzyme Inhibition by Selected Pyrrole Derivatives
Compound ClassTarget EnzymeMost Active Compound ExampleInhibition TypeIC₅₀ Value
1,3-Diaryl-pyrrolesButyrylcholinesterase (BChE)Compound 3pMixed Competitive1.71 ± 0.087 µM
Pyrrole-based derivativesCytochrome P450 3A4MI_c, MII_eNot significant>1 µM
Pyrrolo[3,4-c]pyridinesM. tuberculosis InhANot SpecifiedNot SpecifiedNot Specified

While comprehensive chemical proteomics studies on 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole are not available, molecular docking studies on related pyrrole derivatives provide computational insights into their binding modes. For instance, docking studies of 1,3-diaryl-pyrrole inhibitors with BChE suggest specific interactions within the enzyme's active site that explain their inhibitory activity. nih.govresearchgate.net Similarly, docking of 1,2,3,4-tetrasubstituted pyrrole derivatives into the active sites of bacterial proteins has been used to rationalize their antibacterial activity. acgpubs.org These computational approaches are crucial first steps in identifying potential protein targets and guiding further experimental validation.

Cellular Response Studies in In Vitro Models

The cellular effects of furo[3,4-c]pyrrole and related structures have been explored in various in vitro models, particularly focusing on their potential as anticancer and antimicrobial agents.

A significant body of research demonstrates the antiproliferative effects of pyrrole-containing compounds against a range of human cancer cell lines.

Breast Cancer: Novel 4-propargyl-substituted 1H-pyrrole derivatives showed cytotoxic activity against breast cancer cells, with IC₅₀ values ranging from 36.7 to 459.7 µM. nih.gov Notably, these compounds displayed lower cytotoxicity towards non-tumorigenic human epithelial breast cells, suggesting a degree of selectivity. nih.gov

Colon Cancer: A study of new pyrrole derivatives showed potent, dose- and time-dependent cytotoxic activity against the LoVo human colon adenocarcinoma cell line. mdpi.com Certain compounds, like 4d , reduced cell viability to just 3.93% at a concentration of 400 µM after 24 hours. mdpi.com

Esophageal Cancer: A series of synthesized furan[3,2-c] pyridine derivatives, which share a fused furan-heterocycle structure, were tested against esophageal cancer cell lines (KYSE70 and KYSE150). mdpi.com Compound 4c was particularly potent, achieving a 99% inhibition of cell growth and exhibiting an IC₅₀ value of 0.655 µg/mL against KYSE70 cells after 48 hours. mdpi.com

Melanoma: Diarylureas and diarylamides possessing a 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated superior potency against the A375P human melanoma cell line compared to the chemotherapy drug Sorafenib.

Table 2: Antiproliferative Activity of Selected Pyrrole Derivatives
Compound ClassCancer Cell LineMost Active CompoundIC₅₀ / Activity
4-Propargyl-substituted 1H-pyrrolesBreast CancerCompound 3 & 4Active in 36.7 - 459.7 µM range
Benzoyl-benzylaminophenyl-pyrrolesLoVo (Colon)Compound 4dViability of 3.93% at 400 µM (24h)
Furan[3,2-c] pyridine derivativesKYSE70 (Esophageal)Compound 4c0.655 µg/mL (48h)
1H-Pyrrolo[3,2-c]pyridine derivativesA375P (Melanoma)Bisamide derivativesNanomolar range

The antiproliferative activity of many pyrrole derivatives is linked to their ability to induce programmed cell death, or apoptosis.

Mechanism in Breast Cancer: Studies on 4-propargyl-substituted 1H-pyrroles revealed that their cytotoxic effects are mediated through the induction of different cell death pathways. nih.gov Specifically, one compound was found to induce apoptosis, confirmed by DNA fragmentation assays, while another induced autophagy. nih.gov Both compounds were shown to inhibit the ERK signaling pathway, a key regulator of cell survival and proliferation. nih.gov

Leukemia Models: Furanocoumarin derivatives, which contain a furan (B31954) ring system, have been shown to induce apoptosis in human leukemia cell lines (HL-60). nih.gov The induction of apoptosis was confirmed by detecting the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Pyrrole-based structures are found in natural antibiotics and have inspired the synthesis of new antimicrobial agents.

Antibacterial Activity: Various pyrrole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net One study on 1,2,3,4-tetrasubstituted pyrroles found that several compounds showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with efficacy equal to or greater than the standard antibiotic tetracycline. acgpubs.org However, these specific derivatives showed no inhibitory effect on Gram-negative bacteria. acgpubs.org

Antifungal Activity: Certain synthesized pyrrole derivatives have also been screened for antifungal activity, with some compounds showing high efficacy compared to standard antifungal drugs. nih.gov

Mechanism of Action: While the precise mechanisms are diverse, some pyrrolamide compounds are known to kill Mycobacterium tuberculosis by inhibiting the ATPase activity of the DNA gyrase GyrB domain. mdpi.com Molecular docking studies on other pyrrole derivatives suggest that inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP) could be a potential antibacterial mechanism. researchgate.net

Table 3: Antimicrobial Activity of Selected Pyrrole Derivatives
Compound ClassTarget Organism(s)Potency / EfficacyProposed Mechanism
1,2,3,4-Tetrasubstituted pyrrolesS. aureus, B. cereusEqual to or greater than tetracyclineNot specified
PyrrolamidesMycobacterium tuberculosisNot specifiedInhibition of DNA gyrase (GyrB)
Pyrrolinthione/Thiazolidinone derivativesBacteria and FungiHigh activity compared to standardsNot specified
General Pyrrole DerivativesBacteriaNot specifiedInhibition of UPPP (putative)

Antiviral Activity at the Cellular Level (e.g., HIV-1 protease inhibition)

The fused heterocyclic scaffold of this compound is a key feature in a class of compounds investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research into structurally related compounds, such as hexahydro-furofuran and pyrrolo[3,4-c]pyrazole derivatives, has provided valuable insights into their mechanism of action as antiviral agents.

Derivatives of the closely related 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione scaffold have been synthesized and evaluated for their anti-HIV-1 activity. mdpi.comnih.gov These compounds have demonstrated the ability to inhibit viral replication in cellular assays. For instance, certain derivatives have shown potent anti-HIV-1 activities with EC50 values in the low micromolar range, indicating their effectiveness at inhibiting the virus's lifecycle within cultured cells. mdpi.comnih.gov The therapeutic index (TI), which is a measure of the compound's safety margin (CC50/EC50), has been found to be greater than 100 for some of the more promising analogs, highlighting their potential as leads for further drug development. mdpi.comnih.gov

The mechanism of action for some of these related compounds is believed to be the inhibition of HIV-1 integrase, a critical enzyme for viral replication. mdpi.comnih.gov By targeting this enzyme, the compounds prevent the integration of the viral DNA into the host cell's genome, thereby halting the progression of the infection.

Furthermore, the broader class of hexahydro-furofuran derivatives has been incorporated as P2 ligands in the design of potent HIV-1 protease inhibitors. nih.gov These inhibitors are designed to bind to the active site of the HIV-1 protease enzyme, preventing it from cleaving viral polyproteins into functional proteins, which is a necessary step for the maturation of new, infectious virions. The design of these inhibitors often focuses on promoting extensive hydrogen bonding interactions with the backbone atoms of the protease enzyme. nih.gov

Table 1: Antiviral Activity of Selected Pyrrolo[3,4-c]pyrazole Derivatives against HIV-1
CompoundEC50 (µM)CC50 (µM)Therapeutic Index (TI)
Compound 9g< 5> 500> 100
Compound 15i4.10> 423> 103.09
Compound 15j> 30--

Neuroprotective Effects: Mechanistic Investigations

While direct mechanistic studies on the neuroprotective effects of this compound are not extensively documented in publicly available literature, the broader class of pyrrole-containing compounds has been a subject of interest in neuroprotection research. The pyrrole moiety is a common feature in various natural and synthetic compounds that exhibit beneficial effects on the nervous system.

Investigations into pyrrole derivatives have suggested several potential mechanisms for their neuroprotective actions. These include antioxidant properties, modulation of inflammatory pathways, and interaction with various receptors and enzymes in the central nervous system. The inherent electronic properties of the pyrrole ring can contribute to the scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress, which is a key pathological factor in many neurodegenerative diseases.

Structure-Activity Relationship (SAR) Analysis at the Molecular and Cellular Level

The exploration of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective therapeutic agents. For analogs of this compound, SAR studies have been particularly informative in the context of their antiviral activity.

In the series of 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, modifications at various positions of the molecule have led to significant changes in anti-HIV-1 potency. mdpi.com For example, the nature of the substituent on the phenyl ring appended to the core structure plays a critical role. The substitution of a 4-fluorine atom with a methyl group resulted in a compound with comparable potency to other active analogs. mdpi.com Conversely, the introduction of a 4-methoxy group had a detrimental effect on HIV-1 inhibition. mdpi.com Derivatives bearing electron-withdrawing groups also generally exhibited poor activity against HIV-1. mdpi.com

These findings underscore the importance of electronic and steric factors in the interaction of these compounds with their biological targets. The data suggests that a delicate balance of these properties is required for optimal antiviral efficacy.

For the hexahydro-furofuran-based HIV-1 protease inhibitors, SAR studies have focused on the stereochemistry of the core and the nature of the P1 and P2' ligands. nih.gov It has been demonstrated that the stereochemical configuration of the furofuran moiety significantly impacts the inhibitory activity, with one enantiomer often being substantially more potent than the other. nih.gov This highlights the specific three-dimensional arrangement required for effective binding to the enzyme's active site.

Table 2: Structure-Activity Relationship of Pyrrolo[3,4-c]pyrazole Derivatives
Compound ModificationEffect on Anti-HIV-1 Activity
Replacement of 4-fluorine with a methyl group on the phenyl ringMaintained comparable potency
Introduction of a 4-methoxy group on the phenyl ringNegative impact on inhibition
Presence of electron-withdrawing groupsGenerally poor activity

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles offers a significant opportunity to develop more environmentally friendly and efficient syntheses of the furo[3,4-c]pyrrole core. Traditional synthetic methods often rely on harsh conditions and hazardous reagents. Future research should focus on adopting sustainable practices.

Key areas for development include:

Bio-based Starting Materials: Exploring the use of renewable resources to construct the furo[3,4-c]pyrrole skeleton. For instance, derivatives of 3-hydroxy-2-pyrones, which can be sourced from biomass, could serve as precursors to the necessary 1,4-dicarbonyl intermediates for Paal-Knorr type syntheses. polimi.it

Green Catalysis: Investigating the use of heterogeneous catalysts, such as nanoparticles and metal salts, which can be easily recovered and recycled, reducing waste and cost. nih.govresearchgate.net The use of bio-sourced organic acids like citric acid or succinic acid as catalysts also presents a sustainable alternative. lucp.net

Alternative Energy Sources: Employing methods like microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. semanticscholar.orgresearchgate.net

Solvent-Free and Aqueous Reactions: Designing synthetic pathways that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. lucp.netsemanticscholar.org Mechanochemical activation, such as ball milling, offers a solventless approach to synthesis. lucp.netresearchgate.net

Synthetic StrategyTraditional ApproachSustainable AlternativePotential Benefits
CatalysisHomogeneous acid or base catalystsHeterogeneous catalysts (e.g., nanoparticles), bio-sourced organic acids nih.govlucp.netCatalyst recyclability, reduced waste, use of renewable resources
Energy InputConventional heating (reflux)Microwave irradiation, ultrasound semanticscholar.orgresearchgate.netFaster reaction times, lower energy consumption
SolventsVolatile organic solventsSolvent-free (mechanochemistry), water, or bio-derived solvents lucp.netsemanticscholar.orgReduced environmental impact, improved safety
Starting MaterialsPetroleum-based precursorsBiomass-derived feedstocks (e.g., from chitin (B13524) or 2-pyrones) polimi.itrsc.orgUse of renewable resources, reduced carbon footprint

Application of Advanced Spectroscopic and Computational Methodologies

The stereochemistry of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole, with its multiple chiral centers, presents a structural puzzle that can be comprehensively addressed with modern analytical techniques.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are fundamental, advanced techniques are crucial for unambiguous structural elucidation. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can establish connectivity within the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions, providing critical information about the relative stereochemistry of the methyl group and the protons at the ring junctions. ipb.pt The chemical shifts in the 1H NMR spectrum of pyrrole-containing structures are known to be influenced by the solvent, a factor that can be exploited for more detailed analysis. ipb.pt

Computational Chemistry: In silico modeling can complement experimental data. Density functional theory (DFT) calculations can be used to predict the most stable conformations of the different stereoisomers of this compound. These predicted structures can then be used to calculate theoretical NMR chemical shifts and coupling constants, which can be compared with experimental data to confirm the assigned structure. mdpi.com

MethodologyApplication to this compoundExpected Outcome
2D NMR (COSY, HSQC, HMBC)Determine proton-proton and proton-carbon correlations. ipb.ptUnambiguous assignment of all proton and carbon signals in the molecule.
NOESY/ROESYIdentify through-space correlations between protons.Elucidation of the relative stereochemistry at the chiral centers.
Computational Modeling (DFT)Calculate the energies of different stereoisomers and their NMR parameters. mdpi.comPrediction of the most stable conformation and validation of experimental structural assignment.
X-ray CrystallographyProvide a definitive three-dimensional structure of a crystalline derivative.Absolute confirmation of the molecular structure and stereochemistry.

Expansion of Furo[3,4-c]pyrrole Scaffold Diversity for Chemical Biology Probes

The furo[3,4-c]pyrrole scaffold can serve as a template for the design and synthesis of novel chemical probes for studying biological systems. youtube.com

Future research in this area could focus on:

Fluorescent Probes for Bioimaging: By attaching fluorophores to the furo[3,4-c]pyrrole core, it is possible to create probes for fluorescence microscopy. rsc.org The design could incorporate features that lead to desirable photophysical properties, such as aggregation-induced emission, for imaging in cellular environments. nih.gov

Targeted Probes: Functionalizing the scaffold with moieties that have an affinity for specific cellular targets, such as proteins or nucleic acids, could lead to the development of probes for visualizing specific biological processes. nih.gov

Activatable Probes: Designing probes that exhibit a change in their fluorescence properties in response to a specific biological event, such as an enzymatic reaction or a change in pH, would enable real-time monitoring of cellular activities.

Deeper Mechanistic Understanding of Molecular and Cellular Interactions

While the biological activities of some pyrrolo[3,4-c]pyridine derivatives have been explored, a detailed mechanistic understanding of how these molecules interact with their biological targets is often lacking. nih.gov For this compound and its derivatives, future research should aim to:

Identify Biological Targets: Employing techniques such as affinity chromatography and chemoproteomics to identify the specific proteins or other biomolecules that compounds based on this scaffold interact with.

Elucidate Structure-Activity Relationships (SAR): Synthesizing a library of derivatives with systematic modifications to the this compound core and evaluating their biological activity to understand how different functional groups influence their potency and selectivity. nih.gov

Computational Docking and Molecular Dynamics: Using computational methods to model the binding of these compounds to their putative targets can provide insights into the key molecular interactions responsible for their biological effects and guide the design of more potent and selective analogs.

Exploration of New Applications in Materials Science or Catalysis

The chemical properties of the furo[3,4-c]pyrrole scaffold suggest its potential for applications beyond the biological realm.

Polymer Chemistry: The related pyrrolo[3,4-c]pyrrole-1,3-dione has been used as a building block for conjugated polymers in organic electronics. researchgate.netrsc.org The saturated furo[3,4-c]pyrrole core could be incorporated into polymers to create materials with unique physical or chemical properties.

Catalysis: The nitrogen and oxygen atoms in the furo[3,4-c]pyrrole scaffold can act as ligands for metal ions. nih.gov This suggests the potential for developing novel catalysts where the furo[3,4-c]pyrrole derivative serves as a chiral ligand for asymmetric catalysis. Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, and the development of new ligand systems is an active area of research. organic-chemistry.org

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